N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-14(2)29-23(31)22-21(18(12-26-22)16-7-5-4-6-8-16)28-24(29)32-13-20(30)27-17-10-9-15(3)19(25)11-17/h4-12,14,26H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMAHCKNAWZNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound's molecular formula is , with a molecular weight of 464.6 g/mol. It features a thioacetamide structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25FN4O2S |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1115338-49-2 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against A549 (lung cancer), DU145 (prostate cancer), and MDA-MB 231 (breast cancer) cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated IC50 values ranging from 0.5 to 5 µM across different cancer cell lines.
- Mechanism of Action: The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This was evidenced by fluorescence-based assays where significant inhibition of tubulin polymerization was observed at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the phenyl and pyrrolopyrimidine moieties have been explored:
- Fluorine Substitution: The presence of the fluorine atom at the para position of the phenyl ring enhances binding affinity and biological activity.
- Isopropyl Group: The isopropyl substituent on the pyrrolopyrimidine core contributes to hydrophobic interactions that may enhance potency against specific cancer types .
Case Studies
-
Cell Line Studies: In a study involving A549 cells, treatment with the compound resulted in a marked increase in cells arrested in the G2/M phase of the cell cycle, indicating effective disruption of mitotic processes.
Compound Concentration (µM) % Cells in G2/M Phase 1 20% 3 40% 5 60% - In Vivo Studies: Preliminary animal studies suggested that administration of the compound led to significant tumor regression in xenograft models, supporting its potential for therapeutic use.
Comparison with Similar Compounds
N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide ()
- Molecular Formula : C₂₅H₂₆N₄O₂S
- Molecular Weight : 446.6 g/mol
- Key Substituents :
- Pyrrolo-pyrimidine: 3-isopropyl, 7-phenyl
- Acetamide: N-(3-ethylphenyl)
- Comparison : Replacing the 3-ethylphenyl group in this compound with the 3-fluoro-4-methylphenyl group in the target compound introduces fluorine (electron-withdrawing) and methyl (electron-donating) groups. This modification likely enhances metabolic stability and alters lipophilicity (ClogP: ~4.2 vs. ~4.5 estimated for the target) .
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide ()
- Molecular Formula : C₂₉H₂₆N₄O₃S
- Molecular Weight : 510.6 g/mol
- Key Substituents :
- Pyrrolo-pyrimidine: 3-(4-methoxyphenyl), 7-phenyl
- Acetamide: N-(3-ethylphenyl)
- Comparison : The 4-methoxyphenyl substituent on the pyrrolo-pyrimidine increases polarity compared to the target’s isopropyl group. The higher molecular weight (510.6 vs. ~451.5 for the target) may reduce membrane permeability but improve aqueous solubility .
Analogues with Alternative Heterocyclic Cores
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Molecular Formula : C₁₈H₁₉N₅SO₂
- Molecular Weight : 369.44 g/mol
- Key Features: Thieno[2,3-d]pyrimidine core (vs. pyrrolo-pyrimidine in the target) Acetylated amino group and N-methyl substituent
- Comparison: The thieno-pyrimidine core lacks the pyrrolidine ring’s nitrogen, reducing hydrogen-bonding capacity. The acetyl group may confer different pharmacokinetic properties .
Data Table: Key Parameters of Comparable Compounds
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Pyrrolo[3,2-d]pyrimidine | C₂₄H₂₃FN₄O₂S* | ~451.5* | 3-isopropyl, 7-phenyl, N-(3-fluoro-4-methylphenyl) |
| N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | Pyrrolo[3,2-d]pyrimidine | C₂₅H₂₆N₄O₂S | 446.6 | 3-isopropyl, 7-phenyl, N-(3-ethylphenyl) |
| N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | Pyrrolo[3,2-d]pyrimidine | C₂₉H₂₆N₄O₃S | 510.6 | 3-(4-methoxyphenyl), 7-phenyl, N-(3-ethylphenyl) |
| N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide | Thieno[2,3-d]pyrimidine | C₁₈H₁₉N₅SO₂ | 369.44 | Thieno core, N-methyl, acetyl group |
*Calculated based on structural analogy to .
Research Findings and Implications
- Synthetic Routes: The target compound likely follows alkylation strategies similar to those in and , where chloroacetamides react with thiopyrimidinones under basic conditions .
- Substituent Effects: Fluorine: The 3-fluoro group in the target compound may enhance binding to biological targets (e.g., kinases) via dipole interactions, as seen in fluorinated kinase inhibitors . Isopropyl vs.
- Hydrogen Bonding : The pyrrolo-pyrimidine core’s nitrogen atoms and the acetamide’s carbonyl group provide hydrogen-bonding sites, which could stabilize interactions in crystal lattices or with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
